

# Spectroscopic Profile of Allyl Isovalerate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allyl isovalerate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **allyl isovalerate** (prop-2-enyl 3-methylbutanoate), a key fragrance and flavor compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **allyl isovalerate** are presented below.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **allyl isovalerate** was acquired in deuterated chloroform ( $\text{CDCl}_3$ ) on a 90 MHz instrument.<sup>[1][2]</sup> The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.90	ddt	1H	-CH=CH <sub>2</sub>
5.33	dq	1H	=CH <sub>2</sub> (trans)
5.23	dq	1H	=CH <sub>2</sub> (cis)
4.57	dt	2H	-O-CH <sub>2</sub> -
2.20	d	2H	-CO-CH <sub>2</sub> -
2.12	m	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
0.97	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Table 1: <sup>1</sup>H NMR data for allyl isovalerate.<sup>[2]</sup>

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum was also recorded in CDCl<sub>3</sub>.<sup>[1]</sup> The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
172.65	C=O
132.55	-CH=
118.02	=CH <sub>2</sub>
64.84	-O-CH <sub>2</sub> -
43.40	-CO-CH <sub>2</sub> -
25.77	-CH-
22.44	-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR data for allyl isovalerate.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The data below corresponds to the analysis of a liquid film of **allyl isovalerate**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~2960	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1160	Strong	C-O stretch (ester)

Table 3: Principal IR absorption bands for **allyl isovalerate**.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments. The molecular ion  $[M]^+$  is observed at  $m/z$  142.

$m/z$	Relative Intensity (%)	Proposed Fragment
142	~15	$[C_8H_{14}O_2]^+$ (Molecular Ion)
100	~15	$[M - C_3H_5O]^+$
85	100	$[C_4H_5O_2]^+$
57	~98	$[C_4H_9]^+$
41	~95	$[C_3H_5]^+$

Table 4: Major fragments in the EI mass spectrum of **allyl isovalerate**.<sup>[2]</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation: Dissolve 5-25 mg of **allyl isovalerate** in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[3][4]</sup> For  $^{13}\text{C}$  NMR, a more concentrated solution (50-100 mg) may be necessary.<sup>[4]</sup>
- Filtration: Filter the sample solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.<sup>[3]</sup>
- Instrumentation: Acquire the spectrum on a 90 MHz (or higher) NMR spectrometer.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
  - For  $^{13}\text{C}$  NMR, a larger number of scans will be required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Referencing: Use the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm) or tetramethylsilane (TMS) as an internal standard to reference the spectrum.<sup>[3]</sup>

## FT-IR Spectroscopy Protocol (Neat Liquid)

Two common methods for analyzing neat liquid samples are the transmission method using salt plates and the Attenuated Total Reflectance (ATR) method.

Transmission Method:

- Sample Preparation: Place one to two drops of **allyl isovalerate** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Data Acquisition: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum. A typical range is  $4000\text{-}400\text{ cm}^{-1}$ .<sup>[1]</sup>

- **Background Correction:** A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

ATR Method:

- **Instrument Setup:** Ensure the ATR crystal (e.g., diamond or germanium) is clean.<sup>[1]</sup>
- **Background Scan:** Record a background spectrum with the clean, empty ATR crystal.
- **Sample Application:** Place a single drop of **allyl isovalerate** directly onto the ATR crystal surface.
- **Data Acquisition:** Acquire the spectrum. The IR beam will interact with the sample at the crystal surface.<sup>[1]</sup>
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

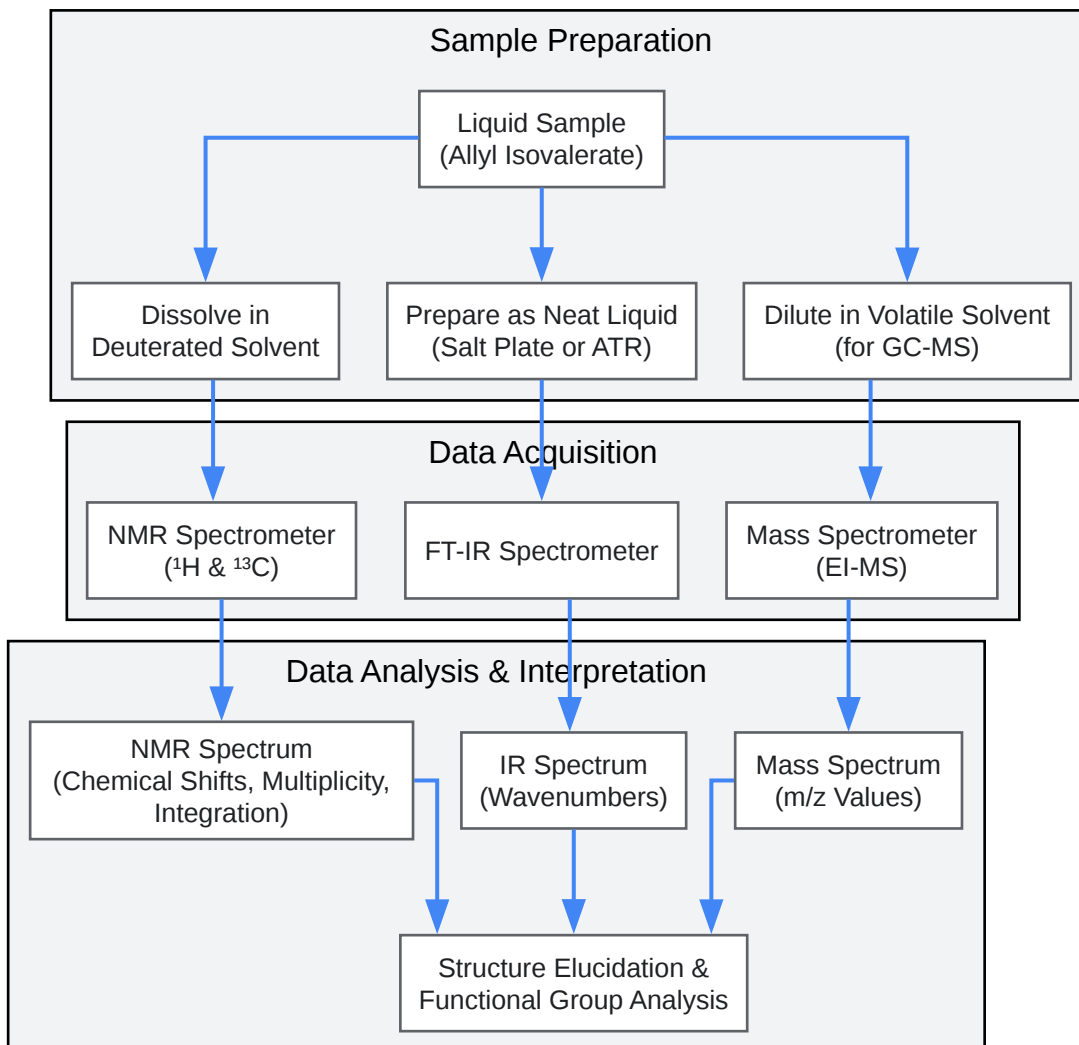
## Electron Ionization Mass Spectrometry (EI-MS) Protocol

- **Sample Introduction:** Inject a small amount of the liquid sample into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification. The sample is volatilized in the injection port.<sup>[5]</sup>
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.<sup>[5][6]</sup>
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **allyl isovalerate**.

## Spectroscopic Analysis Workflow for a Liquid Sample



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Spectroscopic analysis workflow.

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## References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. ALLYL ISOVALERATE(2835-39-4) 1H NMR spectrum [chemicalbook.com]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Allyl Isovalerate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212447#allyl-isovalerate-spectroscopic-data-nmr-ir-ms]

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